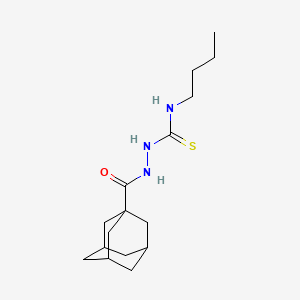![molecular formula C21H28N4O5 B5066637 2-[4-(3-{[2-(4-methoxyphenoxy)ethyl]amino}-4-nitrophenyl)-1-piperazinyl]ethanol](/img/structure/B5066637.png)
2-[4-(3-{[2-(4-methoxyphenoxy)ethyl]amino}-4-nitrophenyl)-1-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3-{[2-(4-methoxyphenoxy)ethyl]amino}-4-nitrophenyl)-1-piperazinyl]ethanol, also known as MPPE, is a chemical compound that has been widely used in scientific research. It is a selective antagonist of the α2C adrenoceptor, which is involved in the regulation of blood pressure, and has been shown to have potential therapeutic applications in the treatment of hypertension and other cardiovascular diseases.
作用機序
2-[4-(3-{[2-(4-methoxyphenoxy)ethyl]amino}-4-nitrophenyl)-1-piperazinyl]ethanol acts as a selective antagonist of the α2C adrenoceptor, which is involved in the regulation of blood pressure. By blocking the activity of this receptor, this compound can reduce the vasoconstrictor effects of norepinephrine and other adrenergic agonists, leading to a decrease in blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on cardiovascular function and blood pressure regulation. Studies have demonstrated that this compound can reduce blood pressure in animal models of hypertension and can also improve endothelial function in these animals. Additionally, this compound has been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in the treatment of cardiovascular diseases.
実験室実験の利点と制限
One of the main advantages of using 2-[4-(3-{[2-(4-methoxyphenoxy)ethyl]amino}-4-nitrophenyl)-1-piperazinyl]ethanol in lab experiments is its selectivity for the α2C adrenoceptor. This allows researchers to specifically target this receptor and study its function without affecting other adrenergic receptors. However, one of the limitations of using this compound is its relatively low potency compared to other adrenergic receptor antagonists. This may limit its usefulness in certain experiments or applications.
将来の方向性
There are several potential future directions for research on 2-[4-(3-{[2-(4-methoxyphenoxy)ethyl]amino}-4-nitrophenyl)-1-piperazinyl]ethanol. One area of interest is the development of more potent and selective α2C adrenoceptor antagonists based on the structure of this compound. Another area of interest is the investigation of the therapeutic potential of this compound and other α2C adrenoceptor antagonists in the treatment of hypertension and other cardiovascular diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential mechanisms of action.
合成法
2-[4-(3-{[2-(4-methoxyphenoxy)ethyl]amino}-4-nitrophenyl)-1-piperazinyl]ethanol can be synthesized using a multi-step process involving the reaction of various reagents. The first step involves the reaction of 4-nitrophenylpiperazine with 2-(4-methoxyphenoxy)ethylamine to form the intermediate product. This intermediate product is then reacted with ethylene oxide to yield the final product, this compound.
科学的研究の応用
2-[4-(3-{[2-(4-methoxyphenoxy)ethyl]amino}-4-nitrophenyl)-1-piperazinyl]ethanol has been widely used in scientific research as a tool to study the α2C adrenoceptor and its role in the regulation of blood pressure. It has been shown to be a selective antagonist of the α2C adrenoceptor, which makes it a valuable tool for studying the function of this receptor in vivo and in vitro. This compound has also been used in studies investigating the effects of adrenergic receptor antagonists on cardiovascular function and blood pressure regulation.
特性
IUPAC Name |
2-[4-[3-[2-(4-methoxyphenoxy)ethylamino]-4-nitrophenyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O5/c1-29-18-3-5-19(6-4-18)30-15-8-22-20-16-17(2-7-21(20)25(27)28)24-11-9-23(10-12-24)13-14-26/h2-7,16,22,26H,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLCICPSKSXSQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCNC2=C(C=CC(=C2)N3CCN(CC3)CCO)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 1-[4-(ethoxycarbonyl)phenyl]-2-methyl-4-(3-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5066565.png)
![ethyl 4-[5-(benzoylamino)-1H-pyrazol-1-yl]-1,4'-bipiperidine-1'-carboxylate](/img/structure/B5066569.png)

![3-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B5066603.png)
![N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5066606.png)
![4-methoxy-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5066609.png)

![11-(4-butoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5066621.png)
![2-methyl-4-[4-(5-nitro-8-quinolinyl)-1-piperazinyl]quinoline](/img/structure/B5066628.png)
![N~2~-acetyl-N~1~-{[(diphenylmethyl)amino]carbonyl}norvalinamide](/img/structure/B5066631.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine](/img/structure/B5066636.png)
![N~1~-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-N~2~,N~2~-diethylglycinamide hydrochloride](/img/structure/B5066643.png)
![(1,5,8-trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methyl phenylcarbamate](/img/structure/B5066646.png)